![molecular formula C26H27N7O3 B3397940 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021227-57-5](/img/structure/B3397940.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
描述
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with a distinctive structure, belonging to the class of heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The starting materials generally include a pyrazolo[3,4-d]pyrimidine derivative, an appropriate benzylpiperazine, and a benzo[d][1,3]dioxole carboxylic acid derivative. Common reagents and conditions may involve various catalysts and solvents, high temperatures, and controlled pH environments to facilitate the formation of the target compound.
Industrial Production Methods: Scaling up for industrial production requires optimization of the synthetic route for higher yield and purity. Industrial methods often employ continuous flow reactors to improve reaction efficiency and control over reaction parameters. The process generally includes several purification steps, such as recrystallization and chromatography, to ensure the product meets pharmaceutical standards.
化学反应分析
Types of Reactions: N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes several types of chemical reactions including:
Oxidation: Which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: Including nucleophilic substitutions with different nucleophiles to modify the functional groups.
Common Reagents and Conditions: Reagents commonly used in its chemical reactions include organic solvents (e.g., dimethyl sulfoxide), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid) to create suitable conditions for the respective transformations.
Major Products: The major products formed from these reactions depend on the nature of the reaction. For example, oxidation may yield hydroxyl derivatives, while reduction might lead to the formation of amines or alcohols from carbonyl groups.
科学研究应用
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is primarily explored in several scientific research applications:
Chemistry:
It serves as a crucial intermediate in the synthesis of more complex organic molecules.
Used in studying reaction mechanisms and kinetics of heterocyclic compounds.
Biology:
Employed in biochemical assays to investigate enzyme interactions.
Utilized in the study of cell signaling pathways and receptor binding.
Medicine:
Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Explored for its ability to act as an inhibitor or modulator of specific biological targets.
Industry:
Used in the development of novel pharmaceuticals.
Applied in materials science for the synthesis of specialized polymers.
作用机制
The compound exerts its effects by interacting with specific molecular targets. These interactions often involve the binding to enzymes, receptors, or nucleic acids, which subsequently modulate biological pathways. The exact mechanism of action can vary based on the target:
Molecular Targets:
Receptors: It may bind to cell surface receptors, altering signal transduction.
Enzymes: Inhibition or activation of enzymes involved in metabolic processes.
Nucleic Acids: Binding to DNA or RNA, affecting gene expression.
Pathways Involved:
Signal transduction pathways, such as those involving kinases and phosphatases.
Metabolic pathways, including those regulating energy production and biosynthesis.
相似化合物的比较
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique structural features, which impart specific biological activities that may not be present in similar compounds. Some comparable compounds include:
Pyrazolo[3,4-d]pyrimidine Derivatives: Other derivatives of pyrazolo[3,4-d]pyrimidine with varying substituents show different pharmacological profiles.
Piperazine Derivatives: Similar compounds with different substituents on the piperazine ring offer different binding affinities and selectivities.
Benzo[d][1,3]dioxole Carboxamides: Variations in the carboxamide group can lead to changes in chemical reactivity and biological activity.
Each of these similar compounds has its unique set of properties, but this compound is distinguished by its specific combination of pyrazolo[3,4-d]pyrimidine, piperazine, and benzo[d][1,3]dioxole moieties, which contribute to its unique pharmacological potential.
属性
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7O3/c34-26(20-6-7-22-23(14-20)36-18-35-22)27-8-9-33-25-21(15-30-33)24(28-17-29-25)32-12-10-31(11-13-32)16-19-4-2-1-3-5-19/h1-7,14-15,17H,8-13,16,18H2,(H,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKLSTWLAXSUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-chloro-2-[(3,4-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B3397862.png)

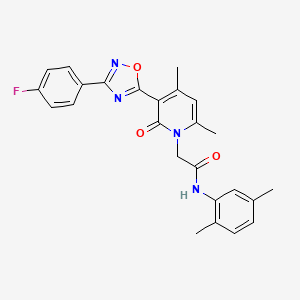
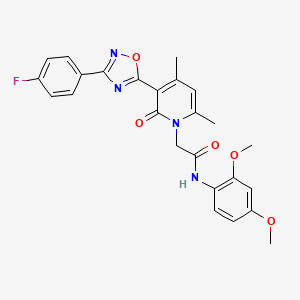
![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B3397888.png)
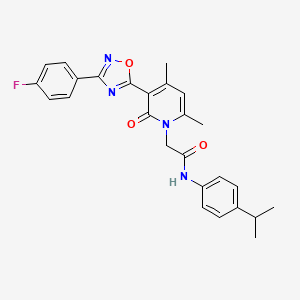
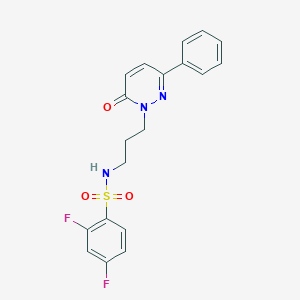
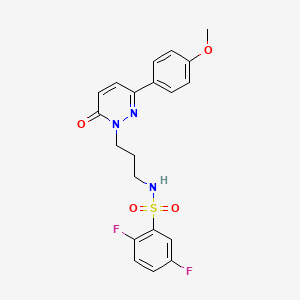
![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3397913.png)
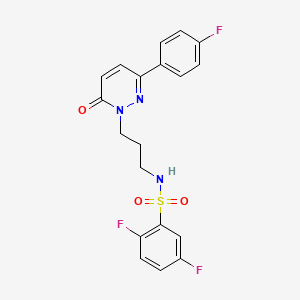
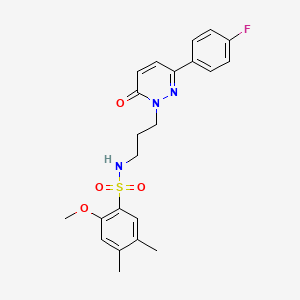
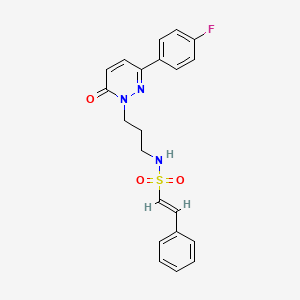
![4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3397944.png)
![N-(2-chlorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3397954.png)
